molecular formula C11H22Cl2N4O B1525492 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride CAS No. 1315365-26-4

1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride

Cat. No. B1525492
CAS RN: 1315365-26-4
M. Wt: 297.22 g/mol
InChI Key: IDLLBIUKDBVETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride” is a compound with the molecular formula C11H20N4O . It is a research-use-only product .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which includes “1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride”, often involves the activation of tert-butylamidoxime by PTSA–ZnCl2 . This results in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride” include a molecular weight of 224.30 . Other specific physical and chemical properties such as boiling point and storage conditions are not provided in the search results .

Scientific Research Applications

Agonist for AMPA Receptors

This compound has been found to be a strong agonist for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system, which is a critical aspect of the base functioning of the brain.

Cytotoxic Activity

Phidianidines, which are similar to the compound , have shown in vitro cytotoxic activity against tumor and non-tumor mammalian cell lines . This suggests potential applications in cancer research and treatment.

Agonist Properties against Protein-Tyrosine Phosphatase 1B (PTP1B)

Phidianidines also exhibit selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B) . PTP1B is a key regulator of insulin signaling and is implicated in conditions like diabetes and obesity.

Agonist Properties against Chemokine Receptor Type 4 (CXCR4)

Another interesting application is the compound’s agonist properties against chemokine receptor type 4 (CXCR4) . CXCR4 is a specific protein involved in various physiological and pathological processes such as embryonic development and cancer metastasis.

Future Directions

The future directions for “1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride” and similar compounds are likely to involve further exploration of their biological activities . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years , suggesting that these compounds will continue to be a focus of research in the future.

properties

IUPAC Name

5-tert-butyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O.2ClH/c1-11(2,3)10-13-9(14-16-10)8-15-6-4-12-5-7-15;;/h12H,4-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLLBIUKDBVETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
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1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
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1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
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1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
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1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
Reactant of Route 6
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride

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